1,3-Dichloro-2-propanol

Description

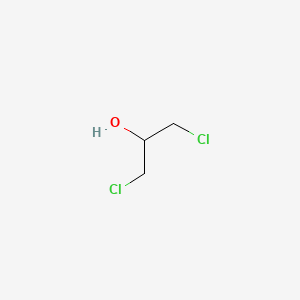

1,3-dichloropropan-2-ol is a secondary alcohol that is isopropanol in which one hydrogen of each methyl group is substituted by a chlorine. A liquid at room temperature (melting point -4℃, boiling point 174℃ at 760 mm Hg), it is used as a solvent for hard resins and nitrocellulose. It has a role as a protic solvent and a cross-linking reagent. It is a secondary alcohol and an organochlorine compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLEGDTCGBNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O, Array | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025010 | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, SLIGHTLY VISCOUS, LIQUID | |

CAS No. |

96-23-1, 26545-73-3 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F4P2VQC07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25 °F (NTP, 1992), -4 °C | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Foreword: Understanding the Duality of 1,3-Dichloro-2-propanol

An In-Depth Technical Guide to 1,3-Dichloro-2-propanol (CAS 96-23-1)

This compound (1,3-DCP), identified by CAS number 96-23-1, is a molecule of significant industrial importance and toxicological concern. To the synthetic chemist, it is a versatile building block, primarily serving as a key precursor to epichlorohydrin—a cornerstone in the production of epoxy resins, plastics, and pharmaceuticals.[1][2] To the food scientist, toxicologist, and regulatory professional, it is a process contaminant, formed during the acid hydrolysis of vegetable proteins, raising critical safety and monitoring challenges.[3][4] This guide provides a comprehensive technical overview of 1,3-DCP, navigating its synthesis, applications, toxicological profile, and analytical determination to equip researchers and drug development professionals with the expert-level knowledge required to handle and study this compound effectively.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling in a laboratory setting. 1,3-DCP is a colorless to pale yellow, slightly viscous liquid with a characteristic ethereal odor.[1][5] Its key properties are summarized below, providing essential data for experimental design, from reaction setup to safety protocol development.

| Property | Value | Source(s) |

| CAS Number | 96-23-1 | [6] |

| Molecular Formula | C₃H₆Cl₂O | [6] |

| Molecular Weight | 128.99 g/mol | [5][6] |

| Appearance | Clear, colorless to yellowish-brown liquid | [5][6] |

| Odor | Ethereal | [1][5] |

| Boiling Point | 174.3 °C at 760 mmHg | [1][6] |

| Melting Point | -4 °C | [3][7] |

| Density | 1.351 - 1.363 g/mL at 20-25 °C | [6][8] |

| Vapor Pressure | 1 mmHg at 82.4°F (28°C) | [9] |

| Vapor Density | 4.45 (Air = 1) | [5][9] |

| Water Solubility | Soluble (approx. 11-15 g/100 mL at 20°C) | [4][7] |

| Flash Point | 74 - 86 °C (closed cup) | [7][8] |

| Synonyms | Glycerol-α-dichlorohydrin, 1,3-Dichloro-2-hydroxypropane | [6] |

Synthesis and Industrial Production

The industrial synthesis of 1,3-DCP is intrinsically linked to the production of its primary derivative, epichlorohydrin. Understanding these pathways is crucial for appreciating its role as a chemical intermediate.

Primary Synthesis Routes

-

From Allyl Chloride: A common industrial method involves the hypochlorination of allyl chloride, which generates a mixture of 1,3-DCP and its isomer, 2,3-dichloro-1-propanol.[3] This route is efficient but yields an isomeric mixture that often requires separation or is used directly in subsequent reactions.

-

From Epichlorohydrin: 1,3-DCP can also be synthesized via the reaction of epichlorohydrin with hydrochloric acid.[3][10] This process is essentially the reverse of the dehydrochlorination step used to produce epichlorohydrin from 1,3-DCP.

-

From Glycerol: With the increasing availability of crude glycerol as a byproduct of biodiesel production, its conversion to 1,3-DCP has become an area of intense research.[11][12] This "green" route typically involves reacting glycerol with a chlorinating agent, such as hydrogen chloride, often in the presence of a catalyst like acetic acid.[11] This pathway represents a value-added transformation of a waste stream into a high-value chemical intermediate.

Caption: Key synthesis pathway from glycerol and subsequent conversion.

Industrial Applications and Relevance

The utility of 1,3-DCP is defined by its reactive structure, featuring two chlorine atoms and a secondary hydroxyl group, making it a valuable intermediate.

-

Epichlorohydrin Production: The most significant application of 1,3-DCP is its role as a direct precursor to epichlorohydrin.[3][4] Epichlorohydrin is a high-volume industrial chemical essential for producing epoxy resins, which are used in coatings, adhesives, and composite materials.[4] The dehydrochlorination of 1,3-DCP with a base is a critical step in this process.[13][14]

-

Solvent Applications: It serves as a solvent for hard resins, nitrocellulose, and is used in the formulation of paints, lacquers, and cements for celluloid.[2][3]

-

Chemical Synthesis: Beyond epichlorohydrin, 1,3-DCP is used to synthesize other important chemicals, including synthetic glycerol and the soil fumigant 1,3-dichloropropene.[3] It is also employed in the production of pharmaceuticals, agrochemicals, surfactants, and emulsifiers.[6]

-

Textiles and Plastics: It finds use in the production of plastics and textiles, contributing to materials with specific desirable properties.[1][2]

Toxicological Profile and Safety Considerations

The toxicological properties of 1,3-DCP necessitate stringent safety protocols and drive the need for sensitive analytical monitoring, particularly in food products. The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals.[15][16]

Acute and Chronic Toxicity

-

Acute Toxicity: 1,3-DCP is toxic if swallowed, inhaled, or absorbed through the skin.[17][18] Reported oral LD50 values in rats range from 110-140 mg/kg body weight, and the dermal LD50 in rabbits is approximately 800 mg/kg.[15][19]

-

Carcinogenicity: Long-term animal studies have demonstrated its carcinogenicity. A two-year study in Wistar rats exposed to 1,3-DCP in drinking water showed an increased incidence of tumors in the liver, tongue, and thyroid.[3][4][15]

-

Genotoxicity: 1,3-DCP has shown mutagenic activity in various in vitro assays, including the Ames test and SOS chromotest.[2][19] Its genotoxic mechanism is believed to be mediated by its metabolic conversion to epichlorohydrin, a known mutagen.[3][19]

Metabolism and Mechanism of Toxicity

The toxicity of 1,3-DCP is closely linked to its biotransformation. The primary metabolic pathway involves the formation of epichlorohydrin, which is classified by IARC as "probably carcinogenic to humans" (Group 2A).[3]

The proposed metabolic steps are:

-

Formation of Epichlorohydrin: Intracellularly, 1,3-DCP can be converted to epichlorohydrin.[19]

-

Detoxification and Conjugation: Epichlorohydrin can then be detoxified by conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase.[3][19]

-

Oxidative Metabolism: The resulting 3-chloro-1,2-propanediol can be oxidized to β-chlorolactate, a major metabolite detected in urine.[3][15][19]

Caption: Proposed metabolic pathway of 1,3-DCP.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, handling 1,3-DCP requires strict adherence to safety protocols.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[17][20]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[17]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[17]

-

Clothing: Wear a lab coat or protective clothing to prevent skin contact.[17]

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and sources of ignition.[7][17]

Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of 1,3-DCP is crucial for quality control in industrial processes and for ensuring food safety. The gold-standard technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]

GC-MS Analysis Workflow

The causality behind this workflow is driven by the need to isolate a semi-volatile, polar analyte from a complex matrix (like water or food) and prepare it for sensitive detection by GC-MS.

Caption: Standard workflow for the GC-MS analysis of 1,3-DCP.

Detailed Experimental Protocol: GC-MS Determination

This protocol is a self-validating system when performed with appropriate controls, including a method blank, a spiked matrix sample for recovery assessment, and a calibration curve. The use of a deuterated internal standard (e.g., 1,3-DCP-d5) is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and instrument response.[22][23]

1. Sample Preparation (Liquid-Liquid Extraction):

- Rationale: To isolate 1,3-DCP from the aqueous or food matrix and concentrate it into an organic solvent compatible with GC analysis. Ethyl acetate is a common choice due to its polarity and volatility.[21][22]

- Procedure: i. To a 10 mL aqueous sample, add a known amount of internal standard (e.g., 1,3-DCP-d5). ii. Add 2 mL of ethyl acetate. iii. Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. iv. Centrifuge or allow the phases to separate. v. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. vi. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

2. Derivatization (Optional but Recommended):

- Rationale: The hydroxyl group of 1,3-DCP can cause peak tailing on some GC columns, reducing sensitivity and reproducibility. Derivatization, for example, by converting the hydroxyl to a silyl ether, creates a more volatile and less polar compound, resulting in sharper, more symmetrical peaks.[21]

- Procedure: i. Evaporate the ethyl acetate extract to near dryness under a gentle stream of nitrogen. ii. Add a silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iii. Heat the vial at 60-70 °C for 20-30 minutes to complete the reaction. iv. The sample is now ready for injection.

3. GC-MS Instrumental Parameters:

- GC Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

- Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the analyte.

- Injection Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

- MS Detection: Selective Ion Monitoring (SIM) mode is used for high sensitivity and specificity, monitoring characteristic ions of 1,3-DCP and its internal standard.

Typical Quantitative Performance

The following table provides benchmark values for method validation.

| Parameter | Typical Value | Source(s) |

| Limit of Detection (LOD) | 0.1 - 3.2 ng/mL (µg/L) | [22][23] |

| Limit of Quantitation (LOQ) | 0.3 - 10 ng/mL (µg/L) | [16][23] |

| Linear Range | 5 - 200 ng/mL | [23] |

| Recovery | 91 - 105% | [22][23] |

| Precision (RSD) | < 10% | [23] |

Environmental Fate and Occurrence

1,3-DCP is not known to occur naturally.[3] Its presence in the environment and in food is anthropogenic.

-

Food Contamination: It is a well-known contaminant in foods processed with acid-hydrolyzed vegetable protein (acid-HVP), such as soy sauce, oyster sauce, and instant soups, where levels can reach the mg/kg range.[2][3]

-

Environmental Occurrence: It can be found in industrial effluents, particularly from pulp mills, and may form in water from the slow hydrolysis of epichlorohydrin.[4]

-

Biodegradation: Certain microorganisms, such as Corynebacterium sp. and Agrobacterium radiobacter, are capable of degrading 1,3-DCP.[3][24] The degradation pathway involves enzymes like halohydrin hydrogen-halide-lyase and epoxide hydrolase, which mirror the initial steps of its metabolic pathway in mammals.[24]

Conclusion

This compound (CAS 96-23-1) holds a position of significant duality in the chemical landscape. It is an indispensable intermediate for the polymer and chemical synthesis industries, yet its formation as a process contaminant and its toxicological profile demand rigorous control and analytical vigilance. For researchers, scientists, and drug development professionals, a thorough, multi-faceted understanding of its properties, synthesis, applications, and analytical determination is not merely academic—it is a prerequisite for innovation and safety.

References

- This compound - OEHHA. (2009, March). California Office of Environmental Health Hazard Assessment.

- This compound Pathway Map - Eawag-BBD. (1997, December 17). Eawag Biocatalysis/Biodegradation Database.

- This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101.

- This compound | C3H6Cl2O | CID 7289 - PubChem. (n.d.). National Center for Biotechnology Information.

- A rapid and sensitive GC-MS method for determination of this compound in water. (2007). Journal of Chromatography A.

- A rapid and sensitive GC–MS method for determination of this compound in water. (2007). ResearchGate.

- 2-Propanol, 1,3-dichloro-: Human health tier II assessment. (2015, February 13). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

- Evidence on the Carcinogenicity of this compound - OEHHA. (2010, June 1). California Office of Environmental Health Hazard Assessment.

- This compound (JECFA Food Additives Series 48) - Inchem.org. (2002). Joint FAO/WHO Expert Committee on Food Additives.

- Safety data sheet - 1,3-Dichloropropane-2-ol. (2023, April 4). CPAchem.

- Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.

- Process for producing this compound - Google Patents. (n.d.).

- ICSC 1711 - this compound - Inchem.org. (2021). International Programme on Chemical Safety.

- Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. (2011). Industrial & Engineering Chemistry Research.

- ICSC 1711 - this compound (Full Document). (n.d.). International Labour Organization/World Health Organization.

- GLYCEROL α,γ-DICHLOROHYDRIN - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Process for manufacturing epichlorohydrin - Google Patents. (n.d.).

- Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2016). Journal of the Korean Society for Applied Biological Chemistry.

- Preparing epichlorhydrin comprises reacting this compound and 2,3-dichloro-1-propanol mixture with basic compound... - Google Patents. (n.d.).

- Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2011). ResearchGate.

- Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. (2014). International Journal of Chemistry.

Sources

- 1. This compound | 96-23-1 [chemicalbook.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. This compound | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ICSC 1711 - this compound [inchem.org]

- 8. 1,3-二氯丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus | Herliati | International Journal of Chemistry | CCSE [ccsenet.org]

- 13. US20100032617A1 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. d-nb.info [d-nb.info]

- 17. fishersci.com [fishersci.com]

- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. This compound (JECFA Food Additives Series 48) [inchem.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A rapid and sensitive GC-MS method for determination of this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to 1,3-Dichloro-2-propanol: Structure, Isomers, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Dichloro-2-propanol (1,3-DCP), a significant chemical intermediate with diverse industrial applications. The document delves into the core chemical principles of 1,3-DCP, including its structural formula, and provides a comparative analysis of its key isomers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its synthesis, chemical properties, analytical methodologies, and toxicological profile. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction to Dichloropropanols

Dichloropropanols are a group of chlorinated propanols with the general chemical formula C₃H₆Cl₂O.[1] They exist as several constitutional isomers, each exhibiting unique physical, chemical, and toxicological characteristics.[1] Among these, this compound is of significant industrial importance, primarily serving as a precursor in the synthesis of epichlorohydrin, a key component in the production of epoxy resins, glycerol, and various other chemical products.[2][3] The presence of dichloropropanols as contaminants in some food products, arising from certain processing methods, has also necessitated a thorough understanding of their properties and detection methods.[2][4]

Structural Elucidation of this compound and its Isomers

The molecular structure of dichloropropanol isomers dictates their chemical reactivity and physical properties. A clear understanding of their structural formulas is fundamental to their application and analysis.

This compound (1,3-DCP)

The structural formula of this compound is (ClCH₂)₂CHOH. It is a secondary alcohol where a hydroxyl group is attached to the central carbon atom (C2), and chlorine atoms are bonded to the terminal carbon atoms (C1 and C3).[5]

Caption: Structural formula of this compound.

Isomers of Dichloropropanol

Besides 1,3-DCP, there are other structural isomers of dichloropropanol, each with the chlorine and hydroxyl groups at different positions on the three-carbon chain. The most common isomers are 2,3-dichloro-1-propanol and 1,2-dichloro-3-propanol.[1][6] A fourth, less common isomer, 1,2-dichloro-2-propanol also exists.[5][7]

-

2,3-Dichloro-1-propanol: This is a primary alcohol with the structural formula ClCH₂CHClCH₂OH.[8] The hydroxyl group is on a terminal carbon, and the chlorine atoms are on the adjacent two carbons.

-

1,2-Dichloro-3-propanol: This is also a primary alcohol with the structural formula Cl₂CHCH(OH)CH₃. However, this nomenclature is less common in the literature, with 2,3-dichloro-1-propanol being the more frequently discussed isomer alongside 1,3-DCP. For clarity, this guide will focus on the comparison between 1,3-DCP and 2,3-dichloro-1-propanol.

Caption: Comparison of Dichloropropanol Isomers.

Physicochemical Properties: A Comparative Analysis

The distinct placement of functional groups in dichloropropanol isomers leads to variations in their physical and chemical properties. These differences are critical for designing separation processes, predicting environmental fate, and understanding their biological activity.

| Property | This compound | 2,3-Dichloro-1-propanol | References |

| CAS Number | 96-23-1 | 616-23-9 | [4][9] |

| Molecular Formula | C₃H₆Cl₂O | C₃H₆Cl₂O | [4][9] |

| Molecular Weight | 128.99 g/mol | 128.99 g/mol | [4][9] |

| Appearance | Colorless to light yellow viscous liquid | Viscous colorless to amber liquid | [4][10] |

| Odor | Ethereal, chloroform-like | Ethereal | [4][10] |

| Boiling Point | 174.3 °C | 182 °C | [2][11] |

| Melting Point | -4 °C | Not readily available | [2] |

| Density | 1.3530–1.3670 g/cm³ at 20 °C | 1.360 g/mL at 20 °C | [2][11] |

| Solubility in Water | Soluble (up to 1:9) | Slightly soluble | [2][10] |

| Flash Point | 85 °C (closed cup) | 93 °C | [8][12] |

Synthesis and Industrial Applications

The primary route for the industrial production of 1,3-DCP involves the reaction of hydrochloric acid with epichlorohydrin.[2] Another significant method is the hypochlorination of allyl chloride, which yields a mixture of 1,3-DCP and 2,3-DCP.[2] More recently, there has been growing interest in synthesizing 1,3-DCP from crude glycerol, a byproduct of biodiesel production, offering a more sustainable and value-added pathway.[13]

The major industrial application of 1,3-DCP is as a chemical intermediate in the production of epichlorohydrin.[2][3] It is also utilized in the synthesis of other chemicals, including:

-

1,3-Dichloropropene: A soil fumigant.[2]

-

Synthetic Glycerol.

-

Pharmaceuticals and Agrochemicals. [14]

Furthermore, 1,3-DCP has applications as a solvent for hard resins and nitrocellulose, and as a cement for celluloid.[5][15]

Analytical Methodologies for Detection and Quantification

The detection and quantification of dichloropropanols, particularly in food and environmental samples, are crucial for safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed and sensitive technique for this purpose.[16][17]

Experimental Protocol: GC-MS Determination of 1,3-DCP in Water

This protocol outlines a robust method for the analysis of 1,3-DCP in a water matrix, based on established analytical procedures.[16][17][18]

Objective: To accurately quantify the concentration of 1,3-DCP in a water sample.

Principle: The analyte is extracted from the aqueous phase into an organic solvent, which is then concentrated and analyzed by GC-MS. The use of a deuterated internal standard is critical for achieving high precision and accuracy by correcting for variations in extraction efficiency and instrument response.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 10 mL water sample in a screw-cap vial, add a known amount of 1,3-DCP-d5 as an internal standard.

-

Add 2 mL of ethyl acetate to the vial.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction of 1,3-DCP into the organic phase.

-

Allow the phases to separate. The upper layer is the ethyl acetate extract.

-

Carefully transfer the ethyl acetate layer to a clean vial.

-

Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

1,3-DCP: m/z 79, 81 (characteristic fragment ions)

-

1,3-DCP-d5 (Internal Standard): m/z 84

-

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1,3-DCP and a constant concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of 1,3-DCP in the unknown sample is determined from this calibration curve.

-

Caption: Workflow for GC-MS analysis of 1,3-DCP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. This compound | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 96-23-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1,2-Dichloro-2-propanol | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-二氯-1-丙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. chemwhat.com [chemwhat.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus | Herliati | International Journal of Chemistry | CCSE [ccsenet.org]

- 14. chemimpex.com [chemimpex.com]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. A rapid and sensitive GC–MS method for determination of this compound in water | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A rapid and sensitive GC-MS method for determination of this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]

genotoxicity of 1,3-Dichloro-2-propanol in vitro

An In-Depth Technical Guide to the In Vitro Genotoxicity of 1,3-Dichloro-2-propanol

Abstract

This compound (1,3-DCP), a chemical intermediate and food processing contaminant, has garnered significant toxicological interest due to its carcinogenic properties observed in animal studies.[1][2] A critical aspect of its safety assessment lies in understanding its genotoxic potential—the ability to damage DNA and chromosomal material. This technical guide provides a comprehensive analysis of the in vitro genotoxicity of 1,3-DCP, synthesized for researchers, scientists, and drug development professionals. We delve into the core assays utilized for its evaluation, dissect the mechanistic pathways of its action, and present detailed, field-proven protocols to ensure scientific integrity and reproducibility. The central finding is that 1,3-DCP is consistently genotoxic in a range of in vitro systems, with its activity largely dependent on metabolic activation or chemical conversion to reactive intermediates, most notably epichlorohydrin.[3][4]

Introduction: The Toxicological Profile of 1,3-DCP

This compound is a chlorinated alcohol used in the synthesis of epichlorohydrin, glycerol, and other industrial chemicals.[1][5][6] Its presence as a contaminant in foods, particularly in acid-hydrolyzed vegetable proteins like soy sauce, has raised public health concerns.[1][5] Classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), the weight of evidence points towards a genotoxic mode of action.[3][7] Understanding its in vitro genotoxic profile is paramount for mechanistic insight and human risk assessment, as positive findings in these assays often trigger further regulatory scrutiny and investigation.[8] This guide focuses on the foundational in vitro tests that form the basis of this genotoxic classification.

Core Assays for In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is employed to assess the potential of a substance to induce different types of genetic damage, including gene mutations and chromosomal damage.[9][10] For 1,3-DCP, the most informative assays have been the bacterial reverse mutation assay (Ames test) and the mammalian chromosomal aberration test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[10] The causality behind this choice is its high throughput, cost-effectiveness, and an extensive historical database that correlates positive results with rodent carcinogenicity.

Findings for 1,3-DCP: 1,3-DCP consistently tests positive for mutagenicity in the Ames test, particularly in strains TA100 and TA1535, which are designed to detect base-pair substitutions.[4][7] This activity is observed both with and without the addition of an exogenous metabolic activation system (S9 fraction from rat liver), although the response can be influenced by the test conditions.[7] The key insight from these studies is that the mutagenicity is not necessarily from 1,3-DCP itself but from its conversion to a more reactive intermediate.[4] Research has demonstrated that epichlorohydrin, a known genotoxic carcinogen, can form chemically from 1,3-DCP in the test buffer and media, and this conversion is responsible for the observed mutagenic effects.[4][6]

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage (clastogenicity), such as breaks and exchanges, in cultured mammalian cells.[11][12] Its inclusion in the testing battery is critical because chromosomal damage is a hallmark of many carcinogens. The test can be performed using various cell lines, including Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.[11][13]

Findings for 1,3-DCP: Studies have shown that 1,3-DCP induces sister chromatid exchanges in Chinese hamster V79 cells and is mutagenic in HeLa cells.[3] It also causes malignant transformation in mouse M2 fibroblasts, a phenotype indicative of carcinogenic potential.[1][5] These results demonstrate that 1,3-DCP or its metabolites can readily interact with and damage chromosomal material in mammalian cells, reinforcing the positive findings from bacterial assays.[3]

Mechanism of Genotoxicity: The Role of Metabolic Activation

The genotoxicity of 1,3-DCP is intrinsically linked to its biotransformation into electrophilic, DNA-reactive metabolites. While it possesses some direct-acting potential, its potency is significantly enhanced through metabolic processes or chemical degradation.

Two primary pathways are proposed for the activation of 1,3-DCP to genotoxic species:

-

Conversion to Epichlorohydrin: This is considered a major pathway. 1,3-DCP can undergo an intramolecular reaction to form epichlorohydrin, a reactive epoxide.[1][4] This conversion can occur chemically under physiological conditions and may also be enzyme-mediated.[4][5] Epichlorohydrin is a well-established genotoxic carcinogen that can readily form adducts with DNA.

-

Oxidation to 1,3-Dichloroacetone: Another proposed pathway involves the oxidation of the secondary alcohol group of 1,3-DCP, potentially catalyzed by alcohol dehydrogenase (ADH), to form 1,3-dichloroacetone.[1] This alpha-chlorinated ketone is also a mutagenic agent.[1]

The following diagram illustrates these key activation pathways.

Caption: Workflow for the Ames Plate Incorporation Assay.

Methodology:

-

Preparation:

-

Culture the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

-

Prepare a series of at least five dilutions of 1,3-DCP in a suitable solvent (e.g., water or DMSO).

-

Prepare positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) and a solvent control.

-

If testing with metabolic activation, prepare the S9 mix (S9 fraction, cofactors like NADP and G6P) and keep it on ice.

-

-

Plate Incorporation:

-

To sterile tubes, add in sequence:

-

2.0 mL of molten top agar (at 45°C) containing a trace of histidine and biotin.

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound dilution or control solution.

-

0.5 mL of S9 mix or sham buffer for non-activation arms.

-

-

Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.

-

Allow the top agar to solidify on a level surface.

-

-

Incubation & Scoring:

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+) on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

-

-

Data Interpretation (Trustworthiness):

-

A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean revertant count of the solvent control plates.

-

The result is considered valid only if the positive controls show a significant increase in revertants and the solvent controls are within the laboratory's historical range.

-

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This protocol is a generalized workflow for established cell lines like CHO.

Methodology:

-

Cell Culture & Treatment:

-

Culture CHO cells in appropriate medium until they are in exponential growth.

-

Seed cells into culture flasks or plates. Allow them to attach and grow for approximately 24 hours.

-

Treat the cultures with at least three concentrations of 1,3-DCP (and solvent/positive controls) under two conditions:

-

Short Treatment (3-6 hours): One set with S9 metabolic activation and one set without. After treatment, wash the cells and add fresh medium.

-

Continuous Treatment (~20 hours): One set without S9 activation.

-

-

The highest concentration should induce significant cytotoxicity (e.g., ~50% reduction in cell growth) or be limited by solubility.

-

-

Cell Harvest:

-

At a predetermined time after the start of treatment (approximately 1.5-2.0 normal cell cycles), add a metaphase-arresting agent (e.g., Colcemid®) for the final 2-4 hours of culture.

-

Harvest the cells by trypsinization.

-

-

Slide Preparation:

-

Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fix the cells using a freshly prepared mixture of methanol and glacial acetic acid (3:1). Repeat the fixation step multiple times.

-

Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

-

-

Analysis:

-

Stain the slides with Giemsa.

-

Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges) under a microscope.

-

A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with structural aberrations compared to the solvent control. The result must be confirmed in an independent experiment.

-

Conclusion and Future Directions

The in vitro evidence is unequivocal: this compound exhibits clear genotoxic activity. [1]It is mutagenic in bacteria and clastogenic in mammalian cells. [3][7]The causality of this activity is strongly linked to its conversion into reactive electrophiles, particularly epichlorohydrin. [4]This mechanistic understanding is crucial for contextualizing the carcinogenicity data from animal studies and for human health risk assessment.

While the core in vitro assays have provided a robust hazard identification, future research could leverage newer methodologies. Assays like the in vitro Comet assay could provide more granular data on DNA strand breaks and repair kinetics, while the micronucleus test (OECD 487) could clarify the potential for aneuploidy. [14][15]For a compound like 1,3-DCP, where metabolic activation is key, the use of metabolically competent human cell lines (e.g., HepaRG™) could offer more human-relevant insights than rodent-derived S9 fractions. These advanced approaches will continue to refine our understanding of the genotoxic risks posed by 1,3-DCP and related compounds.

References

- Title: this compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Source: National Center for Biotechnology Inform

- Title: Genotoxicity of this compound in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism Source: PubMed URL:[Link]

- Title: Autoxidative Activation of the Nematocide 1,3-dichloropropene to Highly Genotoxic and Mutagenic Deriv

- Title: Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report Source: PubMed Central URL:[Link]

- Title: Evidence on the Carcinogenicity of this compound Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]

- Title: 2-Propanol, 1,3-dichloro-: Human health tier II assessment Source: Australian Department of Health and Aged Care URL:[Link]

- Title: this compound - CIC Consultation Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]

- Title: Health Effects Support Document for 1,3-Dichloropropene Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

- Title: OECD Test Guidelines for Genetic Toxicology Source: Istituto Superiore di Sanità (ISS) URL:[Link]

- Title: Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells Source: PubMed URL:[Link]

- Title: From OECD guidelines to innovation: the future of genotoxicity testing Source: GenEvolution URL:[Link]

- Title: Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP)

- Title: Developmental toxic potential of this compound in Sprague-Dawley r

- Title: Guidance on genotoxicity testing strategies for manufactured nanom

- Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL:[Link]

- Title: some chemicals present in industrial and consumer products, food and drinking-water Source: IARC Public

- Title: In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes Source: PubMed URL:[Link]

- Title: Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests Source: PubMed URL:[Link]

- Title: Microbial mutagenicity studies with (Z)-1,3-dichloropropene Source: PubMed URL:[Link]

- Title: this compound (96-23-1) | Chemical Effects in Biological Systems Source: National Toxicology Program (NTP) URL:[Link]

- Title: Evidence on the Carcinogenicity of this compound Source: Regul

- Title: Chromosome Aberration Test Source: Charles River Labor

- Title: Mammalian toxicity of 1,3-dichloropropene Source: PubMed URL:[Link]

- Title: Validation of the in vitro comet assay for DNA cross-links and altered bases detection Source: National Institutes of Health (NIH) URL:[Link]

- Title: IARC Monographs Volume 110: Perfluorooctanoic Acid, Tetrafluoroethylene, Dichloromethane, 1,2-Dichloropropane, and 1,3-Propane Sultone Source: IARC URL:[Link]

- Title: In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol Source: PMC - National Institutes of Health (NIH) URL:[Link]

- Title: OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test Source: National Toxicology Program (NTP) URL:[Link]

- Title: The Comet Assay: A straight Way to Estimate Geno-Toxicity Source: 21st Century P

- Title: The in vitro mammalian chromosome aberr

- Title: Evaluating In Vitro DNA Damage Using Comet Assay Source: PMC - National Institutes of Health (NIH) URL:[Link]

- Title: The In Vitro Mammalian Chromosome Aberration Test Source: Springer N

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Genotoxicity of this compound in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library [nal.usda.gov]

- 9. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. criver.com [criver.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

Navigating the Carcinogenic Potential of 1,3-Dichloro-2-propanol in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Context of 1,3-Dichloro-2-propanol (1,3-DCP)

This compound (1,3-DCP) is a chemical compound with significant industrial applications, primarily as an intermediate in the production of epichlorohydrin, a key component in the manufacture of plastics, resins, and other polymers[1][2][3]. It is also utilized in the synthesis of glycerol and as a solvent[4]. Beyond its industrial relevance, 1,3-DCP has emerged as a food contaminant, often formed during the acid hydrolysis of vegetable proteins in the production of certain sauces and seasonings[1][3]. This dual exposure landscape—occupational and dietary—necessitates a thorough understanding of its long-term health effects, with a primary focus on its carcinogenic potential. This guide provides a comprehensive technical overview of the pivotal carcinogenicity studies of 1,3-DCP in rats, delving into the experimental design, key findings, and the mechanistic insights that underpin our current understanding of its toxicity.

The Cornerstone of Evidence: The 2-Year Rodent Bioassay

The foundation of our knowledge regarding the carcinogenicity of 1,3-DCP is a comprehensive 2-year (104-week) oral carcinogenicity study in Wistar KFM-Han rats[1][2][3][5]. This long-term bioassay is the gold standard for identifying chemical carcinogens, designed to observe the effects of lifetime exposure. The choice of the rat as the test species is based on its well-characterized physiology and historical use in toxicological studies, allowing for robust comparisons with a large body of existing data[6][7].

Rationale for Experimental Design: A Deliberate Approach

The design of a carcinogenicity study is a meticulous process, with each parameter chosen to maximize the scientific validity and interpretability of the results.

-

Route of Administration: The administration of 1,3-DCP via drinking water was a critical and deliberate choice. This route mimics a primary route of human exposure, particularly through contaminated food and water, ensuring the toxicological findings are relevant to real-world scenarios[1][3].

-

Dose Selection: The selection of dose levels is a crucial step, aiming to identify a dose-response relationship without causing overt toxicity that could shorten the lifespan of the animals and confound the interpretation of carcinogenic effects. The doses for the 2-year study were established based on prior, shorter-term toxicity studies. In the pivotal study, male and female Wistar rats were administered 1,3-DCP in their drinking water at concentrations of 0, 27, 80, or 240 mg/L[1][2][5]. These concentrations corresponded to average daily doses as detailed in the table below.

-

Animal Model: Wistar KFM-Han rats were the selected strain for this key study[1][3][5]. The choice of a specific strain is important for consistency and to minimize genetic variability that could impact the study's outcomes.

Quantitative Findings: A Clear Dose-Response Relationship

The 2-year drinking water study revealed clear evidence of the carcinogenicity of 1,3-DCP in both male and female Wistar rats. The findings, summarized below, demonstrate a dose-dependent increase in tumor incidence at multiple sites.

| Parameter | Control (0 mg/L) | Low Dose (27 mg/L) | Mid Dose (80 mg/L) | High Dose (240 mg/L) |

| Male Rat Daily Dose (mg/kg bw/day) | 0 | 2.1 | 6.3 | 19 |

| Female Rat Daily Dose (mg/kg bw/day) | 0 | 3.4 | 9.6 | 30 |

Table 1: Dose Levels in the 2-Year Rat Carcinogenicity Study of 1,3-DCP [1][2][5]

| Organ | Tumor Type | Male Rats | Female Rats |

| Liver | Hepatocellular Adenoma and Carcinoma | Significant Increase | Significant Increase |

| Tongue | Squamous Cell Papilloma and Carcinoma | Significant Increase | Significant Increase |

| Thyroid | Follicular Cell Adenoma and Carcinoma | Significant Increase | Significant Increase |